Reduced Heart Failure Risk vs. Sodium Polystyrene Sulfonate: Real-World Comparative Cohort Analysis
In a nationwide real-world dataset of 3,481 individuals newly prescribed either sodium polystyrene sulfonate (SPS) or calcium polystyrene sulfonate (CPS), SPS initiation was associated with a significantly higher risk of developing heart failure compared to CPS. Weighted Cox regression analysis demonstrated that SPS users had a 24% increased hazard of heart failure [1].
| Evidence Dimension | Heart failure incidence hazard ratio |
|---|---|
| Target Compound Data | Reference group (HR = 1.00) |
| Comparator Or Baseline | Sodium polystyrene sulfonate (SPS) users (HR 1.24; 95% CI 1.00–1.53) |
| Quantified Difference | SPS associated with 24% higher heart failure risk |
| Conditions | Retrospective cohort study; 478 SPS users, 3,003 CPS users; median follow-up 361 days; median eGFR 47.0 mL/min/1.73 m²; inverse probability of treatment weighting applied |
Why This Matters
This real-world safety signal supports procurement of CPS over SPS for patient populations vulnerable to volume overload or cardiovascular comorbidities, providing a quantifiable clinical justification beyond simple potassium-binding equivalence.
- [1] Nakayama T, et al. Sodium Polystyrene Sulfonate and Heart Failure Risk: A Comparative Study With Calcium Polystyrene Sulfonate. Nephrology (Carlton). 2025 Sep;30(9):e70117. View Source
